molecular formula C18H19NO B1293347 2-Azetidinomethyl-3'-methylbenzophenone CAS No. 898775-48-9

2-Azetidinomethyl-3'-methylbenzophenone

Cat. No.: B1293347
CAS No.: 898775-48-9
M. Wt: 265.3 g/mol
InChI Key: UWRJZEDROBVEPZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azetidinomethyl-3’-methylbenzophenone typically involves the reaction of 2-(chloromethyl)benzophenone with azetidine under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for 2-Azetidinomethyl-3’-methylbenzophenone are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Azetidinomethyl-3’-methylbenzophenone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The azetidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of benzophenone derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted azetidine derivatives.

Scientific Research Applications

2-Azetidinomethyl-3’-methylbenzophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Azetidinomethyl-3’-methylbenzophenone involves its interaction with specific molecular targets and pathways. The azetidine ring is known for its ring strain, which makes it reactive under certain conditions . This reactivity can be exploited in various chemical reactions, leading to the formation of new compounds with potential biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Azetidinomethylbenzophenone
  • 3-Azetidinomethylbenzophenone
  • 4-Azetidinomethylbenzophenone

Uniqueness

2-Azetidinomethyl-3’-methylbenzophenone is unique due to the presence of the azetidine ring and the methyl group on the benzophenone moiety. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

[2-(azetidin-1-ylmethyl)phenyl]-(3-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO/c1-14-6-4-8-15(12-14)18(20)17-9-3-2-7-16(17)13-19-10-5-11-19/h2-4,6-9,12H,5,10-11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWRJZEDROBVEPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C2=CC=CC=C2CN3CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90643687
Record name {2-[(Azetidin-1-yl)methyl]phenyl}(3-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898775-48-9
Record name {2-[(Azetidin-1-yl)methyl]phenyl}(3-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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